molecular formula C13H12Cl2N2 B2759768 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1024471-90-6

1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2759768
CAS RN: 1024471-90-6
M. Wt: 267.15
InChI Key: OHUMLXDWPLXLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound with the molecular formula C15H20Cl2N2 . It is also known by the systematic name “(8aS)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine” and the code BD1018 . The stereochemistry of this compound is absolute .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be represented by the SMILES notation: [H][C@@]12CCCN1CCN(CCC3=CC(Cl)=C(Cl)C=C3)C2 . The InChIKey for this compound is IGVDQXLOMXGWKN-ZDUSSCGKSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is 299.239 . The compound has one defined stereocenter . The specific physical and chemical properties of this compound are not detailed in the retrieved papers.

Scientific Research Applications

Drug Discovery

This compound serves as a crucial scaffold in the development of new pharmaceuticals. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . They are integral to drugs like trimetazidine , ranolazine , and aripiprazole , indicating the potential of 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in the synthesis of new therapeutic agents.

Organic Synthesis

In organic chemistry, the compound can be used for the synthesis of complex molecules. The cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines, is one such example where it could play a role . This process is crucial for creating diverse molecular structures with potential applications in various chemical industries.

Obesity and Metabolic Syndrome Treatment

A structurally related compound has shown efficacy as a cannabinoid-1 receptor antagonist with significant weight-loss effects in diet-induced obese mice . This suggests that our compound of interest could be modified to develop new treatments for obesity and metabolic syndrome.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-9-3-4-10(11(15)8-9)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMLXDWPLXLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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